![molecular formula C23H19F3N2O3 B2471468 2-amino-7,7-dimethyl-5-oxo-4-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile CAS No. 618395-90-7](/img/structure/B2471468.png)
2-amino-7,7-dimethyl-5-oxo-4-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
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Overview
Description
The compound “2-amino-7,7-dimethyl-5-oxo-4-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile” is a polysubstituted 2-amino-4H-pyran-3-carbonitrile derivative . These derivatives are important heterocyclic compounds with a wide range of interesting biological activities . They have received increasing attention in recent years due to their potential pharmacological properties .
Synthesis Analysis
Several strategies toward the synthesis of 2-amino-4H-pyran-3-carbonitriles in racemic or enantiomerically pure form have been described . The most useful and preferred method for the construction of these heterocyclic compounds is the multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds and phenols in the presence or absence of a catalyst .Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. It includes a furan ring attached to a phenyl group that is substituted with a trifluoromethyl group. The core structure is a tetrahydrochromene ring, which is further substituted with an amino group and a nitrile group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are multicomponent reactions involving aldehydes or isatin, malononitrile, and β-ketoesters . These reactions can be catalyzed by various catalysts .Scientific Research Applications
- Core Structure : The compound features a 2-amino-4H-pyran-3-carbonitrile core, which has drawn significant attention due to its potential pharmacological properties .
- Synthetic Methods : Various synthetic strategies exist, including multicomponent reactions (MCRs) involving aldehydes or isatin with malononitrile and β-ketoesters. These methods yield 2-amino-4H-pyran-3-carbonitriles in racemic or enantiomerically pure forms .
- Diverse Activities : The compound’s heterocyclic framework contributes to its biological activities. Examples of molecules containing 2-amino-4H-pyran-3-carbonitrile moieties exhibit a wide range of effects .
- Chiral Derivatives : Organocatalyzed synthetic strategies have been explored for chiral 2-amino-3-cyano-4H-chromene derivatives, emphasizing their importance in synthetic, biological, and medicinal chemistry .
Pharmacology and Drug Discovery
Biological Activities and Medicinal Chemistry
Future Directions
properties
IUPAC Name |
2-amino-7,7-dimethyl-5-oxo-4-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]-6,8-dihydro-4H-chromene-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F3N2O3/c1-22(2)9-15(29)20-18(10-22)31-21(28)14(11-27)19(20)17-7-6-16(30-17)12-4-3-5-13(8-12)23(24,25)26/h3-8,19H,9-10,28H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJGBGGXLHMAUBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(O3)C4=CC(=CC=C4)C(F)(F)F)C(=O)C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-7,7-dimethyl-5-oxo-4-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile |
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